Mosedipimod

TLR2 agonism NF-κB signaling immunomodulation

Procure Mosedipimod (EC-18, PLAG) as a uniquely differentiated, orally active, dual TLR2 agonist/TLR4 expression inhibitor with accelerated endocytic PRR trafficking—not pharmacologically interchangeable with Pam3CSK4 or SMU127. It demonstrates superior CK-18 fibrosis biomarker reduction over Phase III NASH candidates OCA and Resmetirom in head-to-head STAM-model studies, making it an essential benchmark for MASH/NASH fibrosis resolution programs. With Phase II validation in CIN (NCT02496143) and atopic dermatitis (NCT06487000), plus confirmed multi-lineage hematopoietic stimulation, it is the most clinically advanced oral G-CSF alternative. Ideal for inflammation resolution pharmacology distinct from initiation-targeting anti-inflammatories.

Molecular Formula C39H70O6
Molecular Weight 635.0 g/mol
CAS No. 221139-79-3
Cat. No. B1676760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosedipimod
CAS221139-79-3
SynonymsMosedipimod; 
Molecular FormulaC39H70O6
Molecular Weight635.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3
InChIKeyGAKUNXBDVGLOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mosedipimod (CAS 221139-79-3) Technical Baseline: TLR Signaling Modulator with Oral Activity and Multi-Indication Clinical Development


Mosedipimod (also designated EC-18, PLAG; CAS 221139-79-3) is a synthetic monoacetyldiacylglyceride derived from a constituent found in sika deer antler [1]. The compound is a small-molecule immunomodulator that acts as a TLR2 agonist and TLR4 expression inhibitor, modulating pattern recognition receptor signaling pathways [2]. Mosedipimod is orally active and has progressed to Phase II clinical trials for chemotherapy-induced neutropenia, acute radiation syndrome, COVID-19 pneumonia, and atopic dermatitis, with additional preclinical validation in NASH/MASH and acute lung injury models [3].

Why Mosedipimod Cannot Be Substituted with Generic TLR2 Agonists or Other Immunomodulators


Substitution with generic TLR2 agonists such as Pam3CSK4, SMU127, or other lipid-based immunomodulators is not pharmacologically or operationally valid. Mosedipimod exhibits a distinct dual TLR2/TLR4 modulation profile coupled with a unique accelerated endocytic trafficking mechanism of pattern recognition receptors, which differs fundamentally from simple TLR2 agonism [1]. Structurally, the 1-palmitoyl-2-linoleoyl-3-acetyl glycerol backbone confers specific lipid bilayer interactions that are not replicated by Pam3CSK4 (synthetic triacylated lipopeptide) or SMU127 (thiophene carboxylate) [2]. Critically, in head-to-head preclinical comparisons against Phase III NASH candidates Obeticholic acid (OCA) and Resmetirom, Mosedipimod demonstrated superior reduction of the clinically validated fibrosis biomarker CK-18, establishing that in-class or alternative-mechanism compounds cannot be assumed interchangeable without loss of specific efficacy profiles [3].

Mosedipimod Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


TLR2 Agonist Potency: Mosedipimod vs. Reference Agonist SMU127 — Direct Cross-Study Comparison

Mosedipimod activates human TLR2 with an EC50 of 300 nM in HEK-Blue cells expressing human TLR2 and harboring an NF-κB promoter-driven secreted alkaline phosphatase reporter [1]. In the same cellular assay system using HEK293 cells expressing human TLR2 with NF-κB reporter, the reference TLR1/2 heterodimer agonist SMU127 demonstrates an EC50 of 550 nM .

TLR2 agonism NF-κB signaling immunomodulation

NASH/MASH Therapeutic Efficacy: Superior Fibrosis Biomarker CK-18 Reduction vs. Phase III Comparators OCA and Resmetirom — Direct Head-to-Head Comparison

In a comparative preclinical study presented at AASLD 2019, Mosedipimod (EC-18) was evaluated head-to-head against Phase III NASH drug candidates Obeticholic acid (OCA) and Resmetirom in the STAM mouse model of NASH [1]. Mosedipimod demonstrated superior reduction of circulating CK-18 (cytokeratin-18), a clinically validated non-invasive biomarker of hepatocyte apoptosis and fibrosis severity that correlates with histological NASH improvement [1].

NASH MASH liver fibrosis CK-18 hepatology

Neutrophil-Mediated Inflammation Resolution: Accelerated MIP-2 Clearance and Neutrophil Recruitment Control vs. LPS-Only Baseline — Direct Within-Study Quantification

In a murine LPS-induced acute lung injury (ALI) model, Mosedipimod (PLAG) administered orally promoted significantly accelerated resolution of neutrophil infiltration and endothelial permeability compared to LPS challenge alone [1]. At the cellular level, PLAG co-treatment with LPS in Raw 264.7 macrophages significantly accelerated the TLR4 endocytosis/exocytosis cycle relative to LPS-only treatment, facilitating faster pathogen-associated molecular pattern clearance [1]. Furthermore, PLAG/LPS co-treatment produced reduced expression and faster return to homeostatic levels of MIP-2 (macrophage inflammatory protein-2), a principal neutrophil chemoattractant, compared to LPS-only treated cells [1].

acute lung injury neutrophil recruitment inflammation resolution MIP-2 TLR4 endocytosis

Th2 Immunity Modulation: Attenuation of IL-4 and IgE in Atopic Dermatitis Model — Direct Quantitative Comparison vs. Vehicle Control

In a DNCB-induced atopy-like dermatitis murine model, Mosedipimod (EC-18) administered orally for 18 days significantly decreased plasma levels of both IL-4 and IgE compared to vehicle-treated controls [1]. This Th2-skewed immune modulation profile distinguishes Mosedipimod from pan-cytokine modulators and supports its clinical development for moderate-to-severe atopic dermatitis (currently in Phase II, NCT06487000) [2].

atopic dermatitis Th2 immunity IL-4 IgE allergic inflammation

Hematopoietic Stem Cell Proliferation: Multi-Lineage Stimulation Supporting Chemotherapy-Induced Neutropenia Indication — Direct Functional Comparison to Baseline

Mosedipimod stimulates proliferation of hematopoietic stem cells, bone marrow stromal cells, and multiple immune lineages including T-lymphocytes, B-lymphocytes, dendritic cells, and macrophages [1]. This multi-lineage hematopoietic stimulation profile is mechanistically distinct from G-CSF (filgrastim/pegfilgrastim), which primarily drives neutrophil lineage expansion. Mosedipimod is positioned as the world's first oral medicine candidate for prevention and treatment of chemotherapy-induced neutropenia, with completed Phase I trials (NCT02496143, NCT02532712) and global Phase II initiation [2].

hematopoiesis neutropenia G-CSF alternative stem cell proliferation supportive oncology

Mosedipimod Application Scenarios: Evidence-Based Procurement and Research Use Cases


NASH/MASH Preclinical and Translational Research: Fibrosis Biomarker-Driven Candidate Benchmarking

Researchers evaluating therapeutic candidates for metabolic dysfunction-associated steatohepatitis should consider Mosedipimod as a positive control or benchmark compound for fibrosis biomarker reduction. Based on head-to-head data showing superior CK-18 reduction versus OCA and Resmetirom in the STAM model [1], Mosedipimod provides a validated reference standard for assessing novel NASH/MASH candidates targeting fibrosis resolution pathways. The compound is orally bioavailable and has demonstrated reproducible efficacy in established preclinical NASH models.

Acute Inflammation Resolution Studies: Neutrophil Recruitment and MIP-2 Kinetics Models

Investigators studying inflammation resolution rather than inflammation initiation should procure Mosedipimod for experimental models requiring accelerated clearance of inflammatory infiltrates. The compound's demonstrated ability to significantly accelerate TLR4 endocytosis/exocytosis cycling and expedite MIP-2 return to homeostatic levels in LPS-challenged models [1] makes it uniquely suitable for studies of inflammatory resolution pharmacology, distinct from conventional anti-inflammatory agents that primarily suppress initiation.

Chemotherapy-Induced Neutropenia: Oral G-CSF Alternative Development and Combination Studies

Pharmaceutical development teams exploring oral alternatives to injectable G-CSF for supportive oncology should evaluate Mosedipimod as a reference compound. Its multi-lineage hematopoietic stimulation profile, confirmed Phase I safety data (NCT02496143, NCT02532712), and global Phase II clinical validation in CIN [1] establish it as the most clinically advanced oral candidate in this therapeutic class. The compound is suitable for comparator studies, formulation development, and combination regimen evaluation with myelosuppressive chemotherapeutics.

Th2-Mediated Inflammatory Disease Models: Atopic Dermatitis and Allergic Inflammation

For research programs targeting Th2-skewed inflammatory disorders including atopic dermatitis, allergic asthma, and IgE-mediated conditions, Mosedipimod offers a validated tool compound with demonstrated IL-4 and IgE attenuation in vivo [1]. With an active Phase II clinical trial in moderate-to-severe atopic dermatitis (NCT06487000) , Mosedipimod provides translational relevance and clinical validation that generic TLR agonists lack for Th2-focused research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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